4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit properties useful in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
- Kynurenine 3-Hydroxylase Inhibitors : Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Their study offers insights into structure-activity relationships and the biochemical properties of these compounds (Röver et al., 1997).
Textile Industry Application
- Thiazole Azodyes for UV Protection : Mohamed, Abdel-Wahab, and Fahmy (2020) designed benzenesulfonamides for use as azo dyes in the textile industry. These compounds enhance fabric dyeability and confer UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial Arylazopyrazole Pyrimidone Compounds : A study by Sarvaiya, Gulati, and Patel (2019) focused on synthesizing compounds with benzenesulfonamide, assessing their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory and Anticancer Agents
- Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, including those with benzenesulfonamide, for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Anticonvulsant Agents
- Azoles with Sulfonamide Moiety : Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety with notable anticonvulsant activity (Farag et al., 2012).
Mechanism of Action
Target of Action
The compound, 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide, is a complex molecule that may interact with multiple targetsIt contains structural features of indole and thiazole derivatives , which are known to bind with high affinity to multiple receptors and exhibit diverse biological activities .
Mode of Action
These could include direct binding to receptors, modulation of enzymatic activity, or interference with cellular signaling pathways .
Biochemical Pathways
Both indole and thiazole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given its structural similarity to indole and thiazole derivatives, it may exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-7-9-20(10-8-19)32(28,29)24-22-23-17(16-31-22)15-21(27)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMGPQBSCXTKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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